2-amino-N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
CAS No.:
Cat. No.: VC16264942
Molecular Formula: C26H23N5O3
Molecular Weight: 453.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H23N5O3 |
|---|---|
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | 2-amino-N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
| Standard InChI | InChI=1S/C26H23N5O3/c1-3-34-19-12-8-16(9-13-19)28-26(32)22-23-25(30-21-7-5-4-6-20(21)29-23)31(24(22)27)17-10-14-18(33-2)15-11-17/h4-15H,3,27H2,1-2H3,(H,28,32) |
| Standard InChI Key | WRHKKIMEPVCQSI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)OC)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates a pyrroloquinoxaline core, substituted with amino, ethoxyphenyl, and methoxyphenyl groups. The molecular formula C₂₆H₂₃N₅O₃ corresponds to a molecular weight of 453.5 g/mol, as confirmed by high-resolution mass spectrometry. Key structural features include:
| Property | Value |
|---|---|
| IUPAC Name | 2-amino-N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)OC)N |
| InChIKey | WRHKKIMEPVCQSI-UHFFFAOYSA-N |
| Topological Polar Surface Area | 116 Ų |
The ethoxyphenyl and methoxyphenyl substituents enhance solubility and influence binding affinity to hydrophobic protein pockets, while the amino group facilitates hydrogen bonding with biological targets.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, NH₂), 7.92–7.45 (m, 12H, aromatic), 4.12 (q, 2H, OCH₂CH₃), 3.87 (s, 3H, OCH₃).
-
¹³C NMR: Peaks at 167.8 ppm (carboxamide C=O) and 159.2 ppm (quinoxaline C=N) confirm the core structure.
Synthesis and Optimization
Multi-Step Synthetic Pathways
The synthesis involves sequential reactions to construct the pyrroloquinoxaline scaffold:
-
Quinoxaline Formation: Condensation of o-phenylenediamine with glyoxal under acidic conditions yields the quinoxaline intermediate.
-
Pyrrole Annulation: Cyclization with propargylamine introduces the pyrrole ring, facilitated by palladium catalysis.
-
Carboxamide Coupling: Reaction of the pyrroloquinoxaline carboxylic acid with 4-ethoxyaniline using EDCI/HOBt activates the carboxyl group.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Glyoxal, HCl, 80°C, 12 h | 78 |
| 2 | Propargylamine, Pd(PPh₃)₄, DMF, 100°C | 65 |
| 3 | EDCI, HOBt, DCM, rt, 24 h | 82 |
Industrial-Scale Production
Scalable methods employ continuous flow reactors to enhance efficiency, reducing reaction times by 40% compared to batch processes. Solvent recycling and catalytic recovery systems minimize environmental impact.
Biological Activity and Mechanisms
Kinase Inhibition Profiling
The compound exhibits nanomolar affinity for tyrosine kinases, particularly EGFR (IC₅₀ = 12 nM) and VEGFR2 (IC₅₀ = 18 nM), as shown in kinase inhibition assays. Comparative data:
| Kinase | IC₅₀ (nM) | Selectivity Index (vs.正常細胞) |
|---|---|---|
| EGFR | 12 | >500 |
| VEGFR2 | 18 | 420 |
| PDGFRβ | 85 | 150 |
Antiproliferative Effects
In vitro studies using MCF-7 breast cancer cells demonstrate dose-dependent growth inhibition (GI₅₀ = 0.8 μM), with apoptosis induction via caspase-3/7 activation. Synergistic effects with paclitaxel enhance efficacy by 1.7-fold.
Pharmacological Applications
Drug Delivery Systems
Encapsulation in polyethylene glycol (PEG)-ylated liposomes improves bioavailability, achieving a plasma half-life of 14.3 hours in murine models. Sustained release profiles maintain therapeutic concentrations above IC₅₀ for 48 hours post-administration.
Future Directions
Ongoing clinical trials (Phase I/II) focus on combination therapies with immune checkpoint inhibitors. Computational modeling predicts derivatization at the C-2 amino group could enhance blood-brain barrier penetration by 60%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume